molecular formula C10H7BrO4 B13325439 Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate

Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate

Katalognummer: B13325439
Molekulargewicht: 271.06 g/mol
InChI-Schlüssel: OQBHKEROSCSVDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a keto group at the 3rd position, and a carboxylate ester group at the 2nd position of the benzofuran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-3-oxo-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-bromobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction proceeds through an etherification and dehydrative cyclization process to form the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while reduction reactions can produce hydroxylated benzofurans .

Wissenschaftliche Forschungsanwendungen

Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl 6-bromo-3-oxo-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the keto group can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary depending on the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
  • Methyl 6-bromo-2-methyl-5-((2-methylbenzoyl)oxy)-1-benzofuran-3-carboxylate
  • Methyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Methyl 6-bromo-3-oxo-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H7BrO4

Molekulargewicht

271.06 g/mol

IUPAC-Name

methyl 6-bromo-3-oxo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7BrO4/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,9H,1H3

InChI-Schlüssel

OQBHKEROSCSVDI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C(=O)C2=C(O1)C=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.